molecular formula C20H30O3 B8733373 3-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2,4-pentanedione

3-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2,4-pentanedione

Cat. No. B8733373
M. Wt: 318.4 g/mol
InChI Key: AALGRJGDVABXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2,4-pentanedione is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2,4-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2,4-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2,4-pentanedione

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C20H30O3/c1-12(21)15(13(2)22)9-14-10-16(19(3,4)5)18(23)17(11-14)20(6,7)8/h10-11,15,23H,9H2,1-8H3

InChI Key

AALGRJGDVABXRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)c1cc(C[n+]2ccccc2)cc(C(C)(C)C)c1O
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Synthesis routes and methods II

Procedure details

A mixture of the N,N-dimethyl-2,6-di-t-butyl-4-aminomethylphenol (10.5 g, 40 mmols), sodium hydroxide (3.6 g, 90 mmols) and acetylacetone (24 mLs, 10% solution) was refluxed for 3 hours. Acetylacetone was distilled under reduced pressure to afford an oily residue of the 3-(3',5'-di-t-butyl-4'-hydroxybenzyl)-2,4-pentanedione compound (37% by VPC).
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10.5 g
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3.6 g
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24 mL
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Synthesis routes and methods III

Procedure details

A mixture of N,N-dimethyl-2,6-di-t-butyl-4-aminomethylphenol (2.63 g, 10 mmols), sodium hydroxide (0.6 g, 15 mmols) and acetylacetone (24 mmols, 10% solution) was refluxed for 3 hours in a glass reaction vessel. Acetylacetone was distilled under reduced pressure to afford an oily residue containing 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)-2,4-pentanedione (80% by VPC). Crystallization from ethanol:water afforded a single crop of 3-(3',5'-di-t-butyl-4'-hydroxybenzyl)-2,4-pentanedione (65%, overall yield, 97% pure).
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2.63 g
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0.6 g
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24 mmol
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